molecular formula C12H16FN B15272142 N-(1-cyclopropylethyl)-3-fluoro-2-methylaniline

N-(1-cyclopropylethyl)-3-fluoro-2-methylaniline

Cat. No.: B15272142
M. Wt: 193.26 g/mol
InChI Key: QFIKWVPJWUSDFC-UHFFFAOYSA-N
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Description

N-(1-cyclopropylethyl)-3-fluoro-2-methylaniline is an aniline derivative featuring a cyclopropylethyl group attached to the nitrogen atom and a fluorine atom at the 3-position and a methyl group at the 2-position on the aromatic ring.

Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

N-(1-cyclopropylethyl)-3-fluoro-2-methylaniline

InChI

InChI=1S/C12H16FN/c1-8-11(13)4-3-5-12(8)14-9(2)10-6-7-10/h3-5,9-10,14H,6-7H2,1-2H3

InChI Key

QFIKWVPJWUSDFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)NC(C)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylethyl)-3-fluoro-2-methylaniline typically involves the following steps:

    Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amination: The final step involves the formation of the aniline derivative through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic systems and optimized reaction conditions are employed to minimize by-products and enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylethyl)-3-fluoro-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the fluorine atom or the aniline ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated precursors, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions include various substituted anilines, cyclopropyl derivatives, and fluorinated aromatic compounds.

Scientific Research Applications

N-(1-cyclopropylethyl)-3-fluoro-2-methylaniline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-3-fluoro-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The cyclopropyl group contributes to the rigidity and stability of the molecule, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Substituents on Aniline Ring N-Substituent Key Differences Reference ID
N-(1-cyclopropylethyl)-3-fluoro-2-methylaniline 3-F, 2-CH₃ 1-cyclopropylethyl Target compound
N-(1-cyclopropylethyl)-2,4-difluoroaniline 2-F, 4-F 1-cyclopropylethyl Additional fluorine at 4-position
N-(1-cyclopropylethyl)-3-fluoro-4-methylaniline 3-F, 4-CH₃ 1-cyclopropylethyl Methyl at 4-position vs. 2-position
N-(1-cyclopropylethyl)-4-methoxyaniline 4-OCH₃ 1-cyclopropylethyl Methoxy vs. fluoro/methyl groups
N-(1,1-difluoropropan-2-ylidene)-3-fluoro-2-methylaniline 3-F, 2-CH₃ 1,1-difluoropropan-2-ylidene Fluorinated imine substituent

Key Observations :

  • Fluorine Position: The number and position of fluorine atoms significantly alter electronic properties. For instance, 2,4-difluoro analogs () may exhibit enhanced electronegativity compared to the mono-fluoro target compound .
  • Methyl vs.
  • N-Substituent Effects : The cyclopropylethyl group in the target compound provides steric hindrance, whereas fluorinated imine substituents () may increase electrophilicity .

Analysis :

  • Both and report 90% yields for their respective compounds, suggesting that similar methodologies (e.g., using molecular sieves for water removal) could be applicable to the target compound .
  • The absence of fluorine in the N-substituent (cf. ) may simplify synthesis but reduce electronic effects critical for binding in pesticidal applications .

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